molecular formula C12H12Br6 B1581562 Hexakis(bromomethyl)benzene CAS No. 3095-73-6

Hexakis(bromomethyl)benzene

Cat. No.: B1581562
CAS No.: 3095-73-6
M. Wt: 635.6 g/mol
InChI Key: XJOUCILNLRXRTF-UHFFFAOYSA-N
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Description

Hexakis(bromomethyl)benzene is an organic compound with the molecular formula C6(CH2Br)6. It is a derivative of benzene where each hydrogen atom on the benzene ring is replaced by a bromomethyl group. This compound is known for its high reactivity due to the presence of multiple bromine atoms, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexakis(bromomethyl)benzene can be synthesized through the exhaustive bromomethylation of mesitylene (1,3,5-trimethylbenzene) followed by bromination. The reaction typically involves the use of formaldehyde and hydrobromic acid in the presence of a catalyst such as zinc bromide. The reaction conditions are carefully controlled to ensure high purity and yield of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory methods but on a larger scale. Industrial processes would likely involve optimized reaction conditions and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Hexakis(bromomethyl)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The bromomethyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The compound can be reduced to form hexakis(methyl)benzene.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include hexakis(azidomethyl)benzene, hexakis(thiomethyl)benzene, and hexakis(alkoxymethyl)benzene.

    Oxidation: Products include hexakis(carboxymethyl)benzene and hexakis(formyl)benzene.

    Reduction: The major product is hexakis(methyl)benzene.

Scientific Research Applications

Hexakis(bromomethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of hexakis(bromomethyl)benzene primarily involves its reactivity towards nucleophiles. The bromine atoms act as leaving groups, allowing the introduction of various functional groups onto the benzene ring. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives with different properties and applications.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-Tris(bromomethyl)benzene
  • 1,2,4,5-Tetrakis(bromomethyl)benzene
  • 2,4,6-Tris(bromomethyl)mesitylene

Uniqueness

Hexakis(bromomethyl)benzene is unique due to the presence of six bromomethyl groups, which provides a high degree of reactivity and versatility in chemical synthesis. Compared to its analogs with fewer bromomethyl groups, this compound offers more sites for functionalization, making it a valuable compound for creating highly substituted benzene derivatives .

Properties

IUPAC Name

1,2,3,4,5,6-hexakis(bromomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H12Br6/c13-1-7-8(2-14)10(4-16)12(6-18)11(5-17)9(7)3-15/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOUCILNLRXRTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1CBr)CBr)CBr)CBr)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Br6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70184927
Record name Hexakis(bromomethyl)benzene
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Molecular Weight

635.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3095-73-6
Record name Hexakis(bromomethyl)benzene
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Record name Hexakis(bromomethyl)benzene
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Record name Hexakis(bromomethyl)benzene
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Record name Hexakis(bromomethyl)benzene
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Record name HEXAKIS(BROMOMETHYL)BENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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